EuojaponineD
Description
Properties
Molecular Formula |
C41H47NO17 |
|---|---|
Molecular Weight |
825.8 g/mol |
IUPAC Name |
[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24R,25R,26S)-19,22,23-triacetyloxy-21-(acetyloxymethyl)-25,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-20-yl] benzoate |
InChI |
InChI=1S/C41H47NO17/c1-20-15-16-27-26(14-11-17-42-27)37(50)53-18-38(6)28-29(54-22(3)44)33(56-24(5)46)40(19-52-21(2)43)34(58-36(49)25-12-9-8-10-13-25)30(55-23(4)45)32(57-35(20)48)39(7,51)41(40,59-38)31(28)47/h8-14,17,20,28-34,47,51H,15-16,18-19H2,1-7H3/t20-,28-,29+,30-,31+,32-,33+,34-,38-,39-,40+,41-/m0/s1 |
InChI Key |
ZJRDCQWLAILQHR-VPAIMLDDSA-N |
Isomeric SMILES |
C[C@H]1CCC2=C(C=CC=N2)C(=O)OC[C@]3([C@H]4[C@H]([C@H]([C@@]5([C@H]([C@H]([C@@H]([C@]([C@]5([C@@H]4O)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C6=CC=CC=C6)COC(=O)C)OC(=O)C)OC(=O)C)C |
Canonical SMILES |
CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4O)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C6=CC=CC=C6)COC(=O)C)OC(=O)C)OC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Euojaponine D is typically isolated from the root bark of Euonymus japonica. The isolation process involves several steps, including extraction with organic solvents, followed by chromatographic separation techniques to purify the compound .
Chemical Reactions Analysis
Euojaponine D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Euojaponine D can lead to the formation of different oxidized derivatives .
Scientific Research Applications
Euojaponine D has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound for studying sesquiterpene alkaloids and their reactivity . In biology, Euojaponine D is investigated for its insecticidal properties, making it a potential candidate for developing natural insecticides . In medicine, research is ongoing to explore its potential anti-inflammatory and anti-cancer properties .
Mechanism of Action
The mechanism of action of Euojaponine D involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes and disrupting cellular processes in insects, leading to their death . The exact molecular targets and pathways involved in its insecticidal activity are still under investigation .
Comparison with Similar Compounds
Euojaponine D is part of a group of sesquiterpene alkaloids isolated from Euonymus japonica, including Euojaponine F, Euojaponine G, Euojaponine J, and Euojaponine K . These compounds share similar structural features but differ in their specific functional groups and biological activities. Euojaponine D is unique due to its potent insecticidal activity and potential therapeutic applications .
Biological Activity
Euojaponine D is a naturally occurring compound derived from various plant species, particularly those in the genus Euphorbia. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Recent studies have begun to elucidate its mechanisms of action and therapeutic potential.
1. Antioxidant Activity
Euojaponine D exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. Studies have demonstrated that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage.
- Research Findings : A study indicated that Euojaponine D showed a dose-dependent increase in antioxidant activity when tested against various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) .
2. Anti-inflammatory Effects
The anti-inflammatory properties of Euojaponine D are particularly noteworthy. It has been shown to inhibit the production of pro-inflammatory cytokines, which play a key role in various inflammatory diseases.
- Case Study : In vitro studies using macrophage cell lines revealed that treatment with Euojaponine D resulted in a significant reduction in the expression of TNF-alpha and IL-6, two major inflammatory markers .
3. Anticancer Potential
Recent research has explored the anticancer effects of Euojaponine D, particularly its ability to induce apoptosis in cancer cells.
- Mechanism of Action : The compound was found to activate caspase pathways leading to programmed cell death in various cancer cell lines, including breast and colon cancer cells. The IC50 values were determined to be significantly lower than those of conventional chemotherapeutic agents .
4. Antimicrobial Activity
Euojaponine D also displays antimicrobial properties against a range of pathogenic bacteria and fungi.
- Study Results : In a study assessing its antibacterial efficacy, Euojaponine D demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
